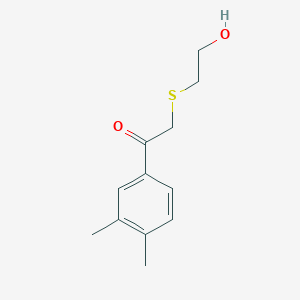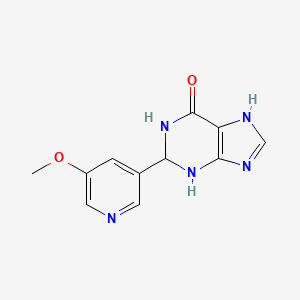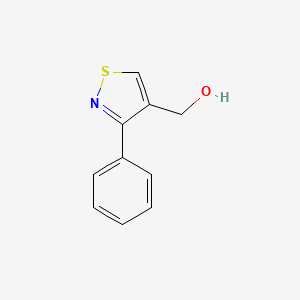
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Triazoles, on the other hand, are recognized for their pharmacological potentials and are often used in the synthesis of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isobutyl-1-methyl-1h-1,2,4-triazole with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isobutyl-1-methylxanthine: Known for its inhibitory effects on phosphodiesterase, leading to increased levels of cyclic AMP.
1-Methyl-3-isobutylxanthine: Similar in structure and function to 3-Isobutyl-1-methylxanthine, with applications in biochemical research.
Uniqueness
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is unique due to its combined thiazole and triazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C10H15N5S |
|---|---|
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-6(2)4-8-13-9(15(3)14-8)7-5-16-10(11)12-7/h5-6H,4H2,1-3H3,(H2,11,12) |
Clé InChI |
VBMCREYTABAHNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=N1)C2=CSC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)













